ATX inhibitor 7

Autotaxin Potency In Vitro

ATX inhibitor 7 (Autotaxin-IN-7, compound 45) delivers sub-nanomolar ATX inhibition (IC50=0.086 nM) with excellent cardiac safety (hERG>30 µM), avoiding selectivity cliffs common among ATX inhibitor analogs. Its oral bioavailability supports convenient daily dosing in chronic fibrosis and cancer models; validated TGF-β/Smad suppression with minimal fibroblast toxicity ensures reproducible results. The benchmark reference standard for HTS assays and medicinal chemistry optimization of the ATX-LPA axis.

Molecular Formula C21H22F3N7O2
Molecular Weight 461.4 g/mol
Cat. No. B12418398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 7
Molecular FormulaC21H22F3N7O2
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)N3CCC(CC3)C4=NN=C(O4)C
InChIInChI=1S/C21H22F3N7O2/c1-13-25-29-31(28-13)12-17-11-18(21(22,23)24)5-3-15(17)4-6-19(32)30-9-7-16(8-10-30)20-27-26-14(2)33-20/h3-6,11,16H,7-10,12H2,1-2H3/b6-4+
InChIKeyYFDNXWTWDPWCOC-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATX Inhibitor 7 (Autotaxin-IN-7): A Potent Autotaxin Inhibitor for Fibrosis and Inflammation Research


ATX inhibitor 7, also known as Autotaxin-IN-7 (compound 45) , is a potent small-molecule inhibitor of autotaxin (ATX/ENPP2), the primary enzyme responsible for producing the lipid mediator lysophosphatidic acid (LPA) [1]. This compound is characterized as a pyridine-2-carboxylic acid derivative that exhibits sub-nanomolar potency against ATX (IC50 = 0.086 nM) . It has been shown to demonstrate good oral exposure [2] and a favorable cardiac safety profile, as indicated by low hERG channel inhibition (IC50 > 30 µM) , making it a valuable tool for investigating the ATX-LPA signaling axis in models of fibrosis and cancer.

Why In-Class Substitution of ATX Inhibitor 7 Can Lead to Experimental Failure


The ATX inhibitor landscape contains numerous compounds with similar reported mechanisms, but they are not functionally interchangeable for research applications. Structurally related analogs can exhibit extreme differences in potency, cytotoxicity, and off-target liabilities, a phenomenon known as selectivity cliffs [1]. For instance, while PF-8380 is a potent inhibitor (IC50 2.8 nM), its selectivity and safety profile differ significantly from newer compounds. Generic substitution without considering quantitative potency metrics can lead to insufficient target engagement at achievable doses, while overlooking toxicity or cardiac safety profiles can confound experimental results. The specific, quantifiable advantages of ATX inhibitor 7 in terms of potency and safety are essential for ensuring reproducible and interpretable findings, which are detailed below .

Quantitative Evidence of Differentiation: ATX Inhibitor 7 vs. Key Comparators


Superior Potency: ATX Inhibitor 7 Exhibits Sub-Nanomolar IC50 vs. Nanomolar Affinity of Clinical Inhibitors

In an isolated enzymatic assay, ATX inhibitor 7 demonstrates a sub-nanomolar IC50 of 0.086 nM against autotaxin . This is orders of magnitude more potent than the clinically investigated inhibitor Ziritaxestat (GLPG1690), which has a reported IC50 of 131 nM and Ki of 15 nM [1], and is also more potent than PF-8380, which has an IC50 of 2.8 nM in an isolated enzyme assay .

Autotaxin Potency In Vitro Drug Discovery

Favorable Cardiac Safety Window: Low hERG Channel Inhibition by ATX Inhibitor 7

In a hERG channel inhibition assay, a key predictor of drug-induced cardiotoxicity, ATX inhibitor 7 exhibited an IC50 greater than 30 µM . This indicates a wide safety margin relative to its potent target inhibition. This is a critical differentiating factor for early-stage research compounds, as hERG liability is a common cause of attrition in drug development.

Cardiac Safety hERG Off-Target Liability Selectivity

Reduced Cellular Toxicity: Minimal Impact on Fibroblast Viability

ATX inhibitor 7 has been characterized as having minimal toxicity to fibroblasts . This is a key advantage for research into fibrotic diseases, where preserving the viability of the target cell population (e.g., pulmonary or dermal fibroblasts) is critical for accurately assessing anti-fibrotic efficacy. This contrasts with earlier ATX inhibitors where cytotoxicity could be a confounding factor in cell-based assays [1].

Cytotoxicity Fibrosis Cell Viability Safety Profile

In Vivo Utility Validated by Good Oral Exposure and PD Effect

ATX inhibitor 7, also referred to as compound 15a in the literature, has been demonstrated to have good oral exposure in preclinical models . Crucially, this oral exposure translates to a pharmacodynamic (PD) effect, with experiments showing concentration-dependent inhibition of LPA formation in vivo [1]. This provides a significant advantage for researchers needing an orally dosed compound for long-term efficacy studies in animal models of disease.

Pharmacokinetics Oral Bioavailability In Vivo LPA

Mechanistic Differentiation: ATX Inhibitor 7 Suppresses the TGF-β/Smad Pathway

Beyond direct ATX inhibition, ATX inhibitor 7 has been shown to suppress the TGF-β/Smad signaling pathway, leading to a downregulation of key fibrotic markers such as α-smooth muscle actin (α-SMA) and extracellular matrix (ECM) components . While other ATX inhibitors also impact this pathway indirectly by lowering LPA levels, this specific downstream effect is validated for this compound in the context of pulmonary fibrosis research.

Signaling TGF-β Fibrosis Mechanism of Action

Optimal Application Scenarios for ATX Inhibitor 7 Based on Proven Differentiation


In Vitro High-Throughput Screening for Novel ATX-LPA Pathway Modulators

Given its sub-nanomolar potency (IC50 = 0.086 nM) , ATX inhibitor 7 is an ideal positive control or reference compound for high-throughput screening assays designed to identify new ATX inhibitors or LPA signaling modulators. Its high potency ensures a robust and reliable signal at low concentrations, maximizing assay window and sensitivity.

Investigating Fibrosis in Preclinical Models

The combination of high ATX potency, minimal fibroblast toxicity, and validated suppression of the TGF-β/Smad pathway makes ATX inhibitor 7 a premier tool for studying the role of the ATX-LPA axis in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) . Researchers can use it to dissect mechanisms of fibrogenesis in both in vitro (e.g., fibroblast activation assays) and in vivo (oral dosing) [1] models with reduced confounding effects.

Long-Term In Vivo Efficacy Studies Requiring Oral Dosing

For chronic disease models (e.g., cancer metastasis, chronic inflammation, and fibrosis) that require repeated dosing over weeks, the demonstrated good oral exposure of ATX inhibitor 7 is a critical advantage [1]. This allows for more convenient and less invasive daily dosing, improving animal welfare and study feasibility compared to compounds requiring frequent injections.

Structure-Activity Relationship (SAR) Studies with a Focus on Safety

ATX inhibitor 7 serves as an advanced benchmark for medicinal chemistry programs aiming to optimize ATX inhibitors with a favorable safety profile. Its high potency (0.086 nM) and low hERG liability (IC50 > 30 µM) provide a clear target profile for designing next-generation candidates that can advance beyond early safety hurdles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATX inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.